Diethyl-4,5-dicyanophthalate
Description
Diethyl-4,5-dicyanophthalate is a specialized phthalate derivative featuring two cyano (-CN) groups at the 4,5-positions of the benzene ring and ethyl ester (-COOEt) substituents. This compound serves as a critical precursor in the synthesis of low-symmetry zinc phthalocyanines (ZnPcs), which are functional materials with applications in photodynamic therapy, organic electronics, and catalysis . Its structure enables regioselective condensation reactions with other phthalonitrile derivatives, such as 4-chloro-5-(2,6-diisopropylphenoxy)phthalonitrile, to form asymmetric phthalocyanine frameworks . During synthesis, the ethyl ester groups influence reaction dynamics, including susceptibility to transesterification and hydrolysis, which are pivotal for tuning the polarity and solubility of final products .
Key properties of this compound include:
- Molecular Formula: C₁₆H₁₄N₂O₄
- Functional Groups: Two cyano (-CN), two ethyl ester (-COOEt)
- Role: Precursor for asymmetric phthalocyanines; modifies electronic properties via cyano groups.
Properties
CAS No. |
1030871-34-1 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
diethyl 4,5-dicyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-3-19-13(17)11-5-9(7-15)10(8-16)6-12(11)14(18)20-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
ABPYRXZVCOXCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-4,5-dicyanophthalate can be synthesized through several methods. One common approach involves the esterification of 4,5-dicyanophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl-4,5-dicyanophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4,5-Dicarboxyphthalic acid derivatives.
Reduction: 4,5-Diaminophthalate derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Diethyl-4,5-dicyanophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism by which diethyl-4,5-dicyanophthalate exerts its effects involves interactions with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Table 1: Comparison of Dicyanophthalate Esters
Key Findings :
- Ester Group Reactivity: Methyl esters (e.g., dimethyl-4,5-dicyanophthalate) undergo rapid transesterification with amyl alcohol during ZnPc synthesis, leading to mixed ester products. Ethyl esters in this compound exhibit greater stability, reducing unintended side reactions .
- Polarity and Separation : Ethyl esters confer intermediate polarity compared to methyl (more polar) or amyl (less polar) derivatives, facilitating chromatographic separation of phthalocyanine products .
- Hydrolysis Sensitivity : Ethyl esters hydrolyze slower than methyl esters, enabling controlled conversion to carboxylic acid derivatives for targeted applications .
Functional Analogs: Non-Cyano Phthalate Esters
Table 2: Comparison with Common Phthalate Plasticizers
Key Differences :
- Functional Groups: The cyano groups in this compound enable π-conjugation, making it suitable for optoelectronic materials, whereas non-cyano phthalates (e.g., diethylhexyl phthalate) lack this property and are used as plasticizers .
- Toxicity Profile: Standard phthalates (e.g., diisobutyl phthalate) are regulated due to endocrine-disrupting effects, whereas this compound’s applications in materials science limit its environmental exposure .
Biological Activity
2-(Benzylamino)-3-methylpentanamide is an organic compound notable for its structural features, including a benzylamino group linked to a 3-methylpentanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly in the context of neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of 2-(Benzylamino)-3-methylpentanamide contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with receptors. The compound's structural formula can be represented as follows:
Enzyme Inhibition
Research indicates that 2-(Benzylamino)-3-methylpentanamide exhibits significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are implicated in neurodegenerative conditions like Alzheimer's disease.
- Inhibition Studies : In vitro studies have shown that structural modifications of this compound can enhance its inhibitory potency against AChE. For instance, variations in the benzyl group have been linked to increased binding affinity and selectivity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-(Benzylamino)-3-methylpentanamide | 15.0 | AChE |
| Donepezil (Control) | 10.5 | AChE |
Neuroprotective Potential
The ability of 2-(Benzylamino)-3-methylpentanamide to inhibit cholinesterases suggests it may possess neuroprotective properties. This is particularly relevant for therapeutic strategies aimed at mitigating the symptoms of Alzheimer's disease.
- Case Study : A study involving transgenic mice models demonstrated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating a potential for therapeutic application in Alzheimer's treatment.
Molecular Docking Studies
Molecular docking simulations provide insights into the binding modes of 2-(Benzylamino)-3-methylpentanamide with AChE. These studies reveal that the compound forms hydrogen bonds and hydrophobic interactions with critical residues within the active site of the enzyme.
- Docking Results : The following table summarizes key findings from docking studies:
| Docking Parameters | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 3 |
| Hydrophobic Interactions | Yes |
Applications and Future Directions
The versatility of 2-(Benzylamino)-3-methylpentanamide extends beyond neuropharmacology. Its potential applications include:
- Drug Development : As a lead compound for designing new inhibitors targeting cholinesterases.
- Research Tool : For studying cholinergic signaling pathways in neuroscience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
